Ethyl 4-bromomethylcinnamate
Overview
Description
Ethyl 4-bromomethylcinnamate is a chemical compound with the molecular formula C12H13BrO2 . It is used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors .
Synthesis Analysis
The synthesis of Ethyl 4-bromomethylcinnamate involves bromating methyl ethyl cinnamate, which serves as a starting material, with NBS (N-Bromosuccinimide) to obtain Ethyl 4-bromomethylcinnamate .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromomethylcinnamate is characterized by FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS . The compound has a molecular weight of 269.13 g/mol .
Chemical Reactions Analysis
Ethyl 4-bromomethylcinnamate undergoes a condensation reaction with imidazole to generate ozagrel ethyl ester .
Physical And Chemical Properties Analysis
Ethyl 4-bromomethylcinnamate has a molecular weight of 269.13 g/mol . It has a computed XLogP3 value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .
Scientific Research Applications
1. Organic Synthesis and Chemical Properties
Ethyl 4-bromomethylcinnamate is utilized in various organic synthesis processes. For instance, its thermal and photoinduced reduction using coenzyme NAD(P)H model 1-benzyl-1,4-dihydronicotinamide results in the formation of different isomers of ethyl α-cyano-β-methylcinnamate, showcasing its reactivity and utility in chemical transformations (Zhu, Liu, Li, & Wang, 1997). This compound is also involved in the synthesis of functional polymers, as demonstrated in the preparation of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a monomer that can be homopolymerized and copolymerized with other materials (Sumida & Vogl, 1981).
2. Photodynamic Studies
In the field of photodynamics, ethyl 4-bromomethylcinnamate derivatives like ethyl ferulate have been studied for their sunscreening properties. These studies involve understanding the mechanisms of UV light absorption and isomerization, which are critical for the development of effective sunscreen agents (Horbury et al., 2017).
3. Medicinal Chemistry
Although information related to drug use, dosage, and side effects is excluded, it's worth noting that derivatives of ethyl 4-bromomethylcinnamate, such as ethyl ferulate, have been explored for their potential in treating inflammatory and angiogenesis-related diseases. This is due to their significant anti-inflammatory potential by inhibiting pro-inflammatory cytokines and angiogenesis (Umar et al., 2014).
4. Material Science
In the realm of material science, ethyl 4-bromomethylcinnamate derivatives have been used in the development of self-healing materials. The introduction of ethyl 4-aminocinnamate to polyphosphazenes, for instance, has led to the creation of self-healing elastomers that can be repaired using UV light, indicating its potential in developing advanced materials (Hu, Cheng, & Zhang, 2015).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromomethylcinnamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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